molecular formula C6H6N2O2 B1340162 4-Hydroxynicotinamide CAS No. 7418-63-5

4-Hydroxynicotinamide

Cat. No. B1340162
CAS RN: 7418-63-5
M. Wt: 138.12 g/mol
InChI Key: UDTVJEZIOILIRG-UHFFFAOYSA-N
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Description

4-Hydroxynicotinamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss related hydroxylated compounds, such as 4-Hydroxycoumarin (4HC) and 4-Hydroxycyclopentenones (4-HCPs), which are important in the context of pharmaceutical synthesis and chemical synthesis, respectively. 4-Hydroxycoumarin is a precursor to anticoagulants like warfarin and has been produced through microbial biosynthesis, while 4-Hydroxycyclopentenones are intermediates in chemical synthesis that can be produced in enantiomerically enriched forms .

Synthesis Analysis

The synthesis of 4-Hydroxycoumarin has been achieved through an artificial biosynthetic mechanism involving the microbial biosynthesis in Escherichia coli. This process was optimized to produce high levels of 4HC, which could then be used for the in situ semisynthesis of warfarin . On the other hand, the synthesis of 4-Hydroxycyclopentenones involves a stereodivergent approach with key steps including Noyori reduction to establish stereochemistry, ring-closing metathesis, and functional group conversions .

Molecular Structure Analysis

While the molecular structure of 4-Hydroxynicotinamide is not explicitly described in the provided papers, the structure of related compounds like 4-Hydroxycoumarin and 4-Hydroxycyclopentenones suggests that hydroxylation plays a critical role in the chemical properties and reactivity of these molecules. The presence of the hydroxyl group can influence the molecule's ability to participate in further chemical reactions and its overall stability .

Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxycoumarin include its use as a precursor for the synthesis of anticoagulants. The biosynthesis of 4HC involves a FabH-like quinolone synthase from Pseudomonas aeruginosa, which has a high efficiency for the 4HC-forming reaction . For 4-Hydroxycyclopentenones, the reactions include Noyori reduction, ring-closing metathesis, and various functional group conversions to yield substituted 4-HCPs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxynicotinamide are not detailed in the provided papers. However, the properties of similar hydroxylated compounds like 4-Hydroxycoumarin and 4-Hydroxycyclopentenones can be inferred to some extent. These properties are likely to include solubility in various solvents, melting points, and specific optical rotations, which are important for their application in pharmaceutical synthesis and chemical synthesis. The presence of the hydroxyl group is also likely to affect the acidity and potential for hydrogen bonding .

Scientific Research Applications

1. Cancer Research and Therapeutic Potential

4-Hydroxycoumarin, a related compound to 4-Hydroxynicotinamide, has been studied for its effects on cancer cells. In melanoma cells, it disrupts the actin cytoskeleton, reducing cell adhesion and motility. This suggests its potential as an adjuvant therapy in melanoma treatment (Velasco-Velázquez et al., 2003).

2. Dermatological Applications

Hydroxy acids, including compounds similar to 4-Hydroxynicotinamide, are extensively used in dermatological formulations. They offer benefits for skin treatment and care, particularly in addressing conditions like photoaging, acne, and pigmentation disorders (Kornhauser et al., 2010).

3. Anti-Diabetic Agent Research

Computational modeling studies have identified derivatives of 4-Phenoxynicotinamide, a compound related to 4-Hydroxynicotinamide, as potential anti-diabetic agents. These derivatives show promise in targeting the TGR5 receptor, which is crucial in diabetes management (Adeniji et al., 2020).

4. Applications in Sickle Cell Anemia Treatment

Hydroxycarbamide, a compound structurally related to 4-Hydroxynicotinamide, has been used in the treatment of sickle cell anemia. It shows significant effects in reducing pain and other complications associated with the disease (Wang et al., 2011).

5. Application in Collagen Quantification

The development of a 4-Hydroxyproline analysis kit, closely related to 4-Hydroxynicotinamide, aids in quantifying collagen content in biological specimens. This has significant applications in the study of connective tissue and fibroblast collagen synthesis (Lin & Kuan, 2010).

6. Use in Tuberculosis Treatment

4-Hydroxy-2-pyridones, structurally related to 4-Hydroxynicotinamide, have been identified as active agents against multidrug-resistant Mycobacterium tuberculosis. This highlights their potential in developing new treatments for tuberculosis (Manjunatha et al., 2015).

properties

IUPAC Name

4-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTVJEZIOILIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476395
Record name 4-Hydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxynicotinamide

CAS RN

7418-63-5
Record name 4-Hydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxypyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WCJ Ross - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… l2 considered a number of possible routes for the synthesis of 4-hydroxynicotinamide and eventually prepared the amide by the action of ammonia on the mixed anhydride formed from 4…
Number of citations: 34 pubs.rsc.org
N TANAKA, N YAMAZAKI, K HORI… - Chemical and …, 1984 - jstage.jst.go.jp
… Two new compounds, II and III, were isolated, together with 4-hydroxynicotinamide, from the fronds of both Arachniodes nigrospinosa and A. festina. The structures of II and III were …
Number of citations: 5 www.jstage.jst.go.jp
CM CHEN - jlc.jst.go.jp
… Two new compounds, II and III, were isolated, together with 4-hydroxynicotinamide, from the fronds of both Arachniodes nigrospinosa and A. festina. The structures of II and III were …
Number of citations: 0 jlc.jst.go.jp
C Bernofsky - Analytical Biochemistry, 1979 - Elsevier
… 4-Hydroxypyridine 4-Hydroxynicotinic acid I-Methyl-4-pyridone-3carboxylic acid 4-Hydroxynicotinamide I-Methyl-4… Treatment of 4-hydroxynicotinamide … However, 4-hydroxynicotinamide …
Number of citations: 19 www.sciencedirect.com
T Marino, T Mineva, N Russo, M Toscano - Biomolecular Structure and …, 1997 - Springer
… man y physicochemical properties of three systems (alanine, 1,4hydroxynicotinamide and 4-thiouracil) with considerable biological significance. The main general conclusions from this …
Number of citations: 2 link.springer.com
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org
C Bernofsky - Methods in Enzymology, 1980 - Elsevier
Publisher Summary This chapter discusses the isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography. For this study, the column (LC-9MA-29), …
Number of citations: 9 www.sciencedirect.com
M Tian, A Abdelrahman, Y Baqi, E Fuentes… - Journal of Medicinal …, 2020 - ACS Publications
Antagonists for the ATP-gated ion channel receptor P2X1 have potential as antithrombotics and for treating hyperactive bladder and inflammation. In this study, salicylanilide derivatives …
Number of citations: 10 pubs.acs.org
T MARINO, T MINEVA, N RUSSO… - … Structure and Dynamics, 2012 - books.google.com
… the gaussian density functional method using the gradient corrected approximation to determine many physicochemical properties of three systems (alanine, 1, 4hydroxynicotinamide …
Number of citations: 0 books.google.com

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